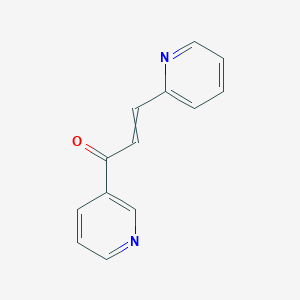
3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two pyridine rings connected by a prop-2-en-1-one linker, making it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of nicotinaldehyde and pyridinylethanone in the presence of sodium acetate (AcONa) in refluxing concentrated acetic acid . This method provides an efficient route to obtain the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s chemical properties make it suitable for developing new materials and catalysts.
作用機序
The mechanism of action of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one involves its role as a glycolysis inhibitor. It targets key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells such as cancer cells . This inhibition leads to decreased cell proliferation and potential synergistic effects when used with other inhibitors like sunitinib .
類似化合物との比較
Similar Compounds
3-(pyridin-2-yl)coumarins: These compounds also contain a pyridine ring and exhibit antioxidant and lipoxygenase inhibitory activities.
Pyridine and Pyrrole Derivatives: These aromatic heterocycles share structural similarities and undergo similar types of chemical reactions.
Uniqueness
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings and prop-2-en-1-one linker, which confer distinct chemical reactivity and biological activity. Its ability to act as a multi-target inhibitor in cancer treatment sets it apart from other similar compounds .
特性
CAS番号 |
13309-06-3 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H |
InChIキー |
ISLOMKARSPEYSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


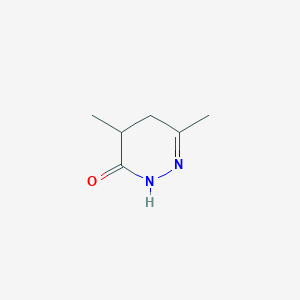

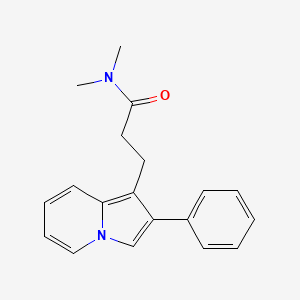
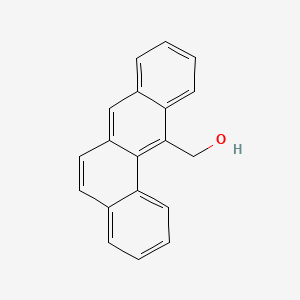
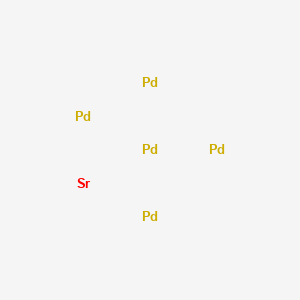

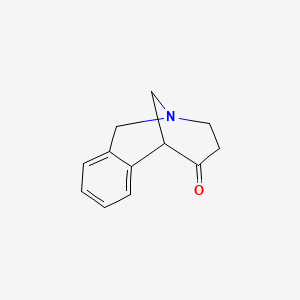
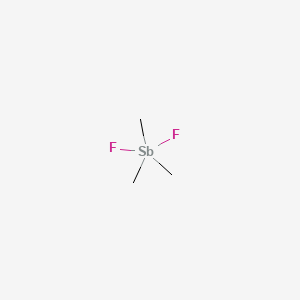
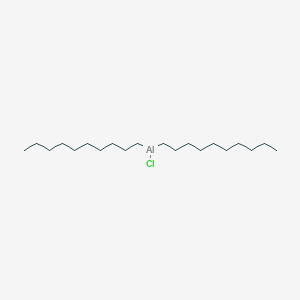


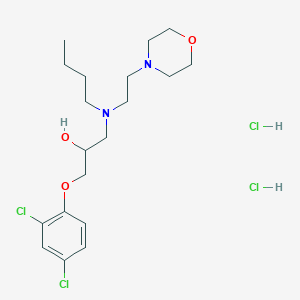
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)

